molecular formula C15H21BFNO4 B7953356 2-Fluoro-N-methoxy-N-methyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide

2-Fluoro-N-methoxy-N-methyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide

Cat. No.: B7953356
M. Wt: 309.14 g/mol
InChI Key: VYTOBDXKYGRPJB-UHFFFAOYSA-N
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Description

2-Fluoro-N-methoxy-N-methyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide is a complex organic compound that features a benzamide core substituted with a fluoro group, a methoxy group, a methyl group, and a tetramethyl-1,3,2-dioxaborolan-2-yl group. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.

Preparation Methods

The synthesis of 2-Fluoro-N-methoxy-N-methyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzamide Core: The initial step involves the formation of the benzamide core through the reaction of a suitable benzoyl chloride with an amine.

    Introduction of the Fluoro Group: The fluoro group is introduced via electrophilic fluorination using reagents such as Selectfluor.

    Methoxylation and Methylation: The methoxy and methyl groups are introduced through nucleophilic substitution reactions using methanol and methyl iodide, respectively.

    Attachment of the Dioxaborolan Group:

Chemical Reactions Analysis

2-Fluoro-N-methoxy-N-methyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of the carbonyl group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluoro and methoxy positions, using reagents like sodium methoxide or sodium hydride.

    Cross-Coupling Reactions: The dioxaborolan group allows for Suzuki-Miyaura cross-coupling reactions with various aryl halides to form biaryl compounds.

Scientific Research Applications

2-Fluoro-N-methoxy-N-methyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex organic molecules, including natural products and polymers.

    Material Science: It is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

    Biological Studies: The compound is employed in biochemical assays to study enzyme kinetics and protein-ligand interactions.

Mechanism of Action

The mechanism of action of 2-Fluoro-N-methoxy-N-methyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide involves its interaction with specific molecular targets. The fluoro group enhances the compound’s ability to form hydrogen bonds and interact with active sites of enzymes. The dioxaborolan group facilitates cross-coupling reactions, allowing the compound to participate in various biochemical pathways. The methoxy and methyl groups contribute to the compound’s lipophilicity, enhancing its ability to penetrate cell membranes .

Comparison with Similar Compounds

2-Fluoro-N-methoxy-N-methyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide can be compared with similar compounds such as:

These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

2-fluoro-N-methoxy-N-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21BFNO4/c1-14(2)15(3,4)22-16(21-14)11-9-7-8-10(12(11)17)13(19)18(5)20-6/h7-9H,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYTOBDXKYGRPJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C(=CC=C2)C(=O)N(C)OC)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21BFNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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